(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to a class of heterocyclic compounds known as triazolothiadiazoles. These molecules contain a combined 1,2,4-triazole and 1,3,4-thiadiazole ring structure. The (E)- prefix indicates the presence of a double bond with an E configuration in the 2-(furan-2-yl)vinyl group. The 4-methoxybenzyl group introduces a methoxy functional group attached to a benzene ring.
There is no current information available on the origin or specific research significance of this compound. Triazolothiadiazoles in general are being explored for their potential applications in various fields due to their diverse biological activities [].
The key features of the molecule include:
This compound represents a novel structure within the triazolothiadiazole class. Future research could involve:
Studies have shown that some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles exhibit antibacterial and antifungal activity. For example, a study published in Arzneimittelforschung found that certain derivatives of this class displayed promising in vitro activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) [].
Another area of research explores the potential of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles as anticancer agents. A study published in European Journal of Medicinal Chemistry reported that some compounds within this class demonstrated cytotoxic activity against various cancer cell lines [].
Research suggests that some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles may possess anticonvulsant properties. A study published in Bioorganic & Medicinal Chemistry Letters investigated the anticonvulsant activity of several derivatives and found that some exhibited promising results in animal models [].